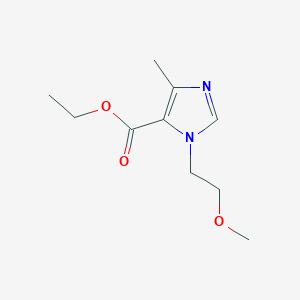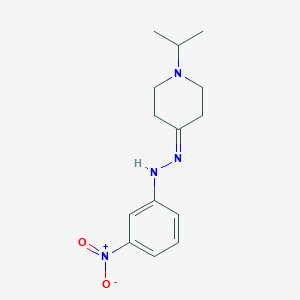![molecular formula C10H15ClN4O2S B11774503 7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B11774503.png)
7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrido[2,3-e][1,2,4]thiadiazine ring system, which is a fused ring structure containing nitrogen, sulfur, and oxygen atoms. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-e][1,2,4]thiadiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the core ring structure.
Introduction of the Methyl Group: Methylation reactions are carried out using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Methylaminoethyl Side Chain: This step involves the reaction of the intermediate compound with methylamine under suitable conditions to introduce the methylaminoethyl side chain.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, 7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique ring structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and other high-value products. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Ephedrine: A compound with a similar methylaminoethyl side chain but different core structure.
Pseudoephedrine: Similar to ephedrine but with different stereochemistry.
Thiazoles: Compounds with a thiazole ring structure, which share some chemical properties with thiadiazines.
Uniqueness
7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific biological targets makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H15ClN4O2S |
|---|---|
分子量 |
290.77 g/mol |
IUPAC名 |
N-methyl-2-(7-methyl-1,1-dioxo-4H-pyrido[2,3-e][1,2,4]thiadiazin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14N4O2S.ClH/c1-7-5-8-10(12-6-7)13-9(3-4-11-2)14-17(8,15)16;/h5-6,11H,3-4H2,1-2H3,(H,12,13,14);1H |
InChIキー |
DVHSMSFAGPTKRR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(NC(=NS2(=O)=O)CCNC)N=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


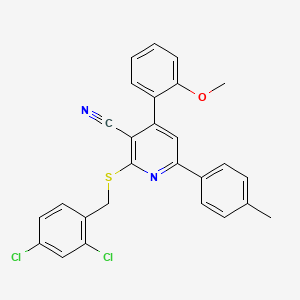

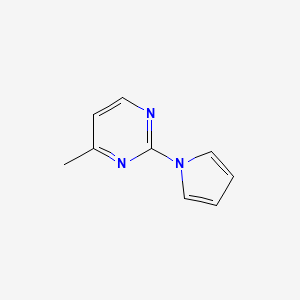
![2,4-Difluorobenzo[d]oxazole](/img/structure/B11774449.png)
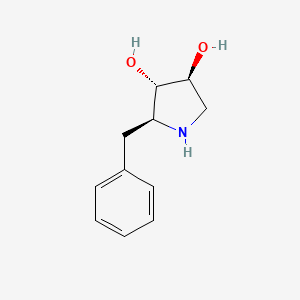
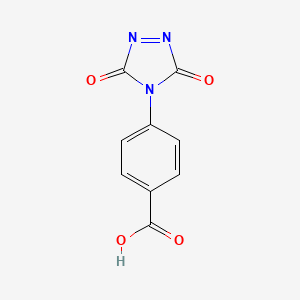
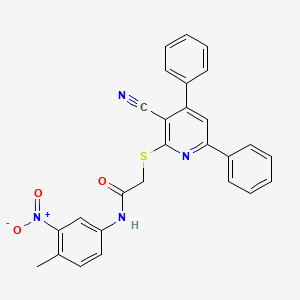
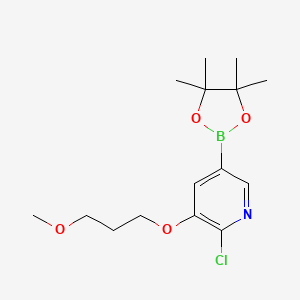
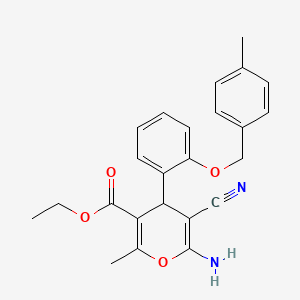
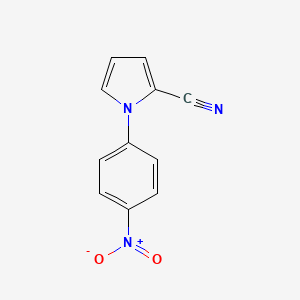
![2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B11774489.png)
